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Introduction
PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical

component of the B-cell receptor (BCR) signaling pathway.[1][2] Its covalent mechanism of

action, targeting a cysteine residue in the BTK active site, provides high potency and prolonged

duration of action. Beyond its primary target, understanding the broader kinase selectivity

profile of PF-06658607 is crucial for elucidating its full biological effects and potential off-target

liabilities. This document provides a detailed overview of the kinase selectivity of PF-06658607,

protocols for its profiling using established chemoproteomic techniques, and a visualization of

its impact on the BTK signaling pathway.

PF-06658607 is an alkynylated version of the BTK inhibitor ibrutinib, designed as a chemical

probe for activity-based protein profiling (ABPP).[3][4] The terminal alkyne group allows for the

attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (click chemistry),

enabling the identification and quantification of inhibitor-bound proteins in complex biological

samples.[2][4]
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The following table summarizes the known kinase targets of PF-06658607 as identified through

quantitative chemoproteomic profiling in human cell lines. The data is derived from studies

utilizing an alkyne-modified ibrutinib probe (PF-06658607) to map its interaction landscape

across the kinome.

Target Kinase Kinase Family Cellular IC50 (µM) Notes

BTK Tec < 0.005

Primary target;

covalently modifies

Cys481.

BLK Src ~ 0.005 High-affinity off-target.

TEC Tec Potent
Member of the same

family as BTK.

BMX Tec Potent
Member of the same

family as BTK.

ITK Tec Moderate
Member of the same

family as BTK.

JAK3 JAK Moderate

Off-target with

potential

immunological

implications.

EGFR ErbB Weak
Covalently modifies a

homologous cysteine.

ERBB2 ErbB Weak
Covalently modifies a

homologous cysteine.

ERBB4 ErbB Weak
Covalently modifies a

homologous cysteine.

LCK Src Moderate

SRC Src Moderate
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Note: This table is a compilation of data from multiple sources. IC50 values are approximate

and can vary depending on the assay conditions and cell type used.

Signaling Pathway Visualization
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the

central role of BTK, the primary target of PF-06658607.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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